molecular formula C27H26N2O4 B11056748 1-[2-hydroxy-3-(trityloxy)propyl]-5-methylpyrimidine-2,4(1H,3H)-dione

1-[2-hydroxy-3-(trityloxy)propyl]-5-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B11056748
M. Wt: 442.5 g/mol
InChI Key: HASJNHZUZNABTN-UHFFFAOYSA-N
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Description

1-[2-HYDROXY-3-(TRITYLOXY)PROPYL]-5-METHYL-2,4(1H,3H)-PYRIMIDINEDIONE is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyrimidinedione core substituted with hydroxy, trityloxy, and methyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-HYDROXY-3-(TRITYLOXY)PROPYL]-5-METHYL-2,4(1H,3H)-PYRIMIDINEDIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of intermediary compounds such as 1-[2-hydroxy-3-(trityloxy)propyl]-4-methoxypyrimidin-2(1H)-one with appropriate reagents under controlled conditions . The reaction conditions often include the use of bases like sodium hydride and solvents such as dioxane to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

1-[2-HYDROXY-3-(TRITYLOXY)PROPYL]-5-METHYL-2,4(1H,3H)-PYRIMIDINEDIONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The trityloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1-[2-HYDROXY-3-(TRITYLOXY)PROPYL]-5-METHYL-2,4(1H,3H)-PYRIMIDINEDIONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-HYDROXY-3-(TRITYLOXY)PROPYL]-5-METHYL-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-HYDROXY-3-(TRITYLOXY)PROPYL]-5-METHYL-2,4(1H,3H)-PYRIMIDINEDIONE is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C27H26N2O4

Molecular Weight

442.5 g/mol

IUPAC Name

1-(2-hydroxy-3-trityloxypropyl)-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C27H26N2O4/c1-20-17-29(26(32)28-25(20)31)18-24(30)19-33-27(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-17,24,30H,18-19H2,1H3,(H,28,31,32)

InChI Key

HASJNHZUZNABTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)CC(COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

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